rac 1-Oleoyl-3-linoleoylglycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

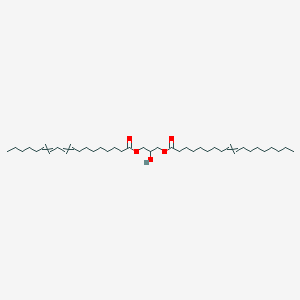

rac 1-Oleoyl-3-linoleoylglycerol is a compound that belongs to the class of glycerolipids. It is an ester formed by the combination of oleic acid and linoleic acid with glycerol. This compound is known for its yellow to brownish oily liquid appearance and is primarily used for its moisturizing and skin-softening properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: rac 1-Oleoyl-3-linoleoylglycerol can be synthesized through esterification reactions. The process involves reacting oleic acid and linoleic acid with glycerol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The acids and glycerol are mixed in reactors with catalysts, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: rac 1-Oleoyl-3-linoleoylglycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases are used to promote transesterification reactions.

Major Products Formed:

Oxidation: Peroxides and other oxidized derivatives.

Hydrolysis: Oleic acid, linoleic acid, and glycerol.

Transesterification: Various esters depending on the alcohol or ester used in the reaction.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Infant Nutrition

Rac 1-Oleoyl-3-linoleoylglycerol is a significant component of human breast milk fat, contributing to the nutritional needs of infants. Studies indicate that this triacylglycerol plays a crucial role in energy provision and nutrient absorption during early development. Research has highlighted that formulations enriched with this compound can enhance growth and intestinal health in infants by promoting beneficial gut microbiota and improving lipid absorption .

2. Functional Foods

The incorporation of this compound into functional foods has been explored due to its potential health benefits. Its fatty acid profile is associated with improved cardiovascular health, as oleic acid is known for its heart-protective properties. Additionally, linoleic acid contributes to anti-inflammatory effects, making this compound a candidate for functional food formulations aimed at promoting overall health .

Therapeutic Applications

1. Pharmacological Potential

Recent studies have investigated the pharmacological properties of this compound, particularly its interactions with biological systems. For instance, lipid compounds containing similar structures have shown promising binding interactions with viral proteins, suggesting potential applications in antiviral therapies, such as against SARS-CoV-2 . This highlights the compound's relevance in developing therapeutic agents.

2. Lipid Metabolism Research

this compound serves as a model compound in lipid metabolism studies. Research has focused on its role in modulating lipid profiles and influencing metabolic pathways related to obesity and diabetes. Understanding how this triacylglycerol behaves within metabolic networks can inform dietary recommendations and therapeutic strategies for metabolic disorders .

Case Studies

Wirkmechanismus

The mechanism by which rac 1-Oleoyl-3-linoleoylglycerol exerts its effects involves its interaction with lipid membranes and enzymes. It can modulate lipid metabolism and influence the activity of enzymes involved in lipid hydrolysis and synthesis. The compound’s molecular targets include lipases and other lipid-processing enzymes, which play a role in its biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: This compound has a similar structure but includes palmitic acid instead of linoleic acid at one position.

1-Linoleoyl-rac-glycerol: This compound contains only linoleic acid esterified with glycerol.

Uniqueness: rac 1-Oleoyl-3-linoleoylglycerol is unique due to its specific combination of oleic and linoleic acids, which confer distinct physical and chemical properties. Its ability to act as an emollient and its role in lipid metabolism make it particularly valuable in both research and industrial applications .

Biologische Aktivität

Rac 1-Oleoyl-3-linoleoylglycerol (also referred to as 1-Oleoyl-3-linoleoyl-rac-glycerol) is a triacylglycerol (TAG) composed of oleic acid and linoleic acid esterified to a glycerol backbone. This compound has garnered attention in the fields of biochemistry and nutrition due to its unique structural properties and potential health benefits. The following sections detail its biological activity, synthesis, and implications in various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C₅₅H₁₀₀O₆, with a CAS number of 104346-53-4. Its structure features oleic acid at the sn-1 position and linoleic acid at the sn-3 position, which influences its physical properties, such as melting behavior and crystallization kinetics compared to other triacylglycerols.

| Compound Name | Structure Description | Unique Aspect |

|---|---|---|

| 1-Palmitoyl-2-oleoyl-3-linoleoylglycerol | Contains palmitic acid at the sn-1 position | Higher saturation may affect melting point |

| 1-Oleoyl-2-palmitoyl-3-linoleoylglycerol | Oleic acid at sn-1, palmitic at sn-2 | Different positioning affects stability |

| Trioleoylglycerol | All three positions occupied by oleic acid | Fully unsaturated; different health effects |

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : Oleic and linoleic acids are reacted with glycerol in the presence of a catalyst.

- Controlled Temperature and Pressure : The synthesis process is optimized for yield and purity, often involving distillation for purification.

These methods can significantly influence the final product's yield and properties, making understanding the synthesis process critical for applications in food science and biochemistry.

Lipid Metabolism

This compound plays a crucial role in lipid metabolism. It interacts with lipoprotein lipase (LPL), an enzyme essential for triglyceride hydrolysis. This interaction modulates energy homeostasis by influencing the availability of free fatty acids for energy production. Additionally, it has been shown to affect cellular processes through:

- Protein Kinase C Modulation : The compound influences various signaling pathways related to metabolic regulation.

Case Studies

-

Impact on Lipid Profiles :

A study investigating the effects of this compound on lipid profiles found that it significantly increased the levels of beneficial high-density lipoproteins (HDL) while reducing low-density lipoproteins (LDL) in animal models. This suggests potential cardiovascular benefits associated with its consumption. -

Effects on Inflammation :

Research highlighted that this compound exhibits anti-inflammatory properties by modulating cytokine production in macrophages. This finding indicates its potential use in managing inflammatory diseases.

Comparative Biological Activity

Comparative studies have shown that this compound shares biological activities with other triacylglycerols but has unique effects due to its specific fatty acid composition:

| Biological Activity | This compound | Other Triacylglycerols |

|---|---|---|

| Lipoprotein Lipase Interaction | Yes | Varies |

| Modulation of Protein Kinase C | Yes | Yes |

| Anti-inflammatory Effects | Significant | Limited |

Eigenschaften

IUPAC Name |

(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDRAMJRDQWEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.